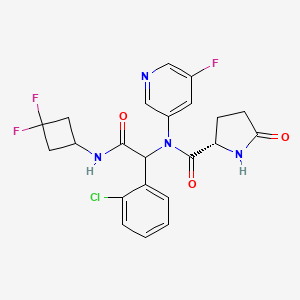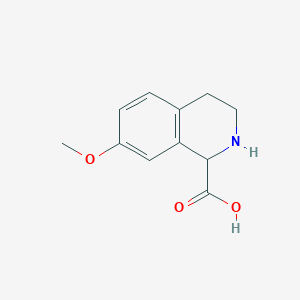
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of benzylamine derivatives. One common method includes the use of 2-amino-4-methoxybenzoic acid in the presence of acetic acid . The reaction conditions often require a solvent such as tetrahydrofuran and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to its neuroprotective effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may have different biological activities.
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications and potential biological activities .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
QNHCBGVIUHXVHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCNC2C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

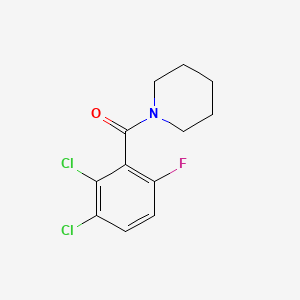
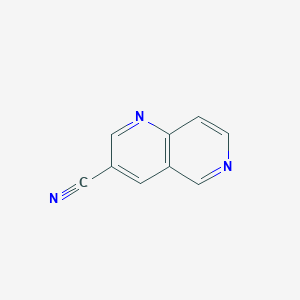
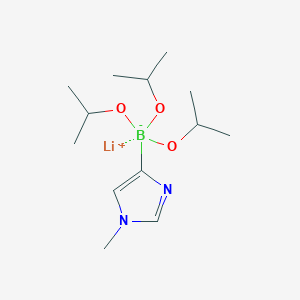
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
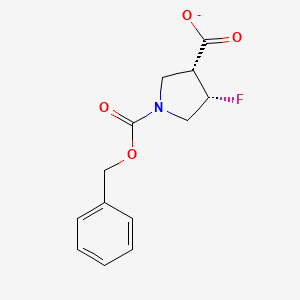
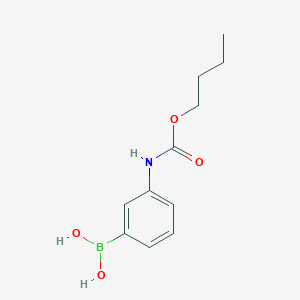
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)

